molecular formula C12H15Cl2N3O B1431035 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1435804-49-1

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No. B1431035
M. Wt: 288.17 g/mol
InChI Key: XHKFLCSJYWVAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains an oxadiazole ring and a chlorobenzyl group. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The chlorobenzyl group is a benzene ring with a chlorine atom and a methyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the chlorobenzyl group. The oxadiazole ring is a heterocycle, meaning it contains atoms of at least two different elements . The chlorobenzyl group would contribute to the overall polarity of the molecule .

Future Directions

The study of oxadiazole derivatives is an active area of research due to their potential biological activity . Future research on this compound could involve investigating its synthesis, properties, and potential biological activity.

properties

IUPAC Name

3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c13-10-5-3-9(4-6-10)8-11-15-12(17-16-11)2-1-7-14;/h3-6H,1-2,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFLCSJYWVAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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